molecular formula C10H19N3O B13310033 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol

Cat. No.: B13310033
M. Wt: 197.28 g/mol
InChI Key: MLPBNPBEDJAFBV-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminobutan-2-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[(2-ethylpyrazol-3-yl)methylamino]butan-2-ol

InChI

InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)8-11-6-4-9(2)14/h5,7,9,11,14H,3-4,6,8H2,1-2H3

InChI Key

MLPBNPBEDJAFBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCC(C)O

Origin of Product

United States

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